Comprehensive Technical Guide: Physicochemical Profiling and Synthetic Methodologies of 2-Hydroxy-5-methyl-3-nitrobenzoic Acid
Comprehensive Technical Guide: Physicochemical Profiling and Synthetic Methodologies of 2-Hydroxy-5-methyl-3-nitrobenzoic Acid
As pharmaceutical research and advanced materials science increasingly rely on highly functionalized aromatic scaffolds, 2-hydroxy-5-methyl-3-nitrobenzoic acid (CAS: 59672-93-4) has emerged as a critical intermediate. Structurally, it is a heavily substituted derivative of salicylic acid, featuring a precise arrangement of electron-donating and electron-withdrawing groups. This specific substitution pattern not only dictates its unique physicochemical behavior but also its regioselective reactivity and pharmacological potential.
This guide provides an in-depth, mechanistic analysis of the compound’s properties, validated synthetic workflows, and downstream applications, designed specifically for drug development professionals and synthetic chemists.
Physicochemical Profiling & Structural Causality
Understanding the macroscopic properties of 2-hydroxy-5-methyl-3-nitrobenzoic acid requires an analysis of its molecular microenvironment. The compound features a benzene ring substituted at four positions: a carboxylic acid (-COOH) at C-1, a hydroxyl group (-OH) at C-2, a nitro group (-NO₂) at C-3, and a methyl group (-CH₃) at C-5.
Quantitative Data Summary
| Property | Value | Mechanistic Driver |
| CAS Number | 59672-93-4 | N/A |
| Molecular Formula | C₈H₇NO₅ | N/A |
| Molecular Weight | 197.14 g/mol | N/A |
| Melting Point | ~182 °C 1 | High crystalline lattice energy driven by strong intermolecular hydrogen bonding between the carboxylic acid and nitro groups. |
| pKa | ~4.5 1 | The inductive electron-withdrawing effect (-I) of the C-3 nitro group stabilizes the carboxylate anion, slightly increasing acidity compared to standard alkyl-benzoic acids. |
| Solubility | Soluble in water 1 | Facilitated by the highly polar -OH, -COOH, and -NO₂ groups which readily form hydrogen bonds with aqueous solvent networks. |
| SMILES | CC1=CC(=C(C(=C1)[O-])O)C(=O)O | N/A |
Causality in Structural Dynamics: The spatial proximity of the C-2 hydroxyl and the C-1 carboxylic acid inherently leads to intramolecular hydrogen bonding. However, the introduction of the strongly electron-withdrawing nitro group at C-3 creates a competing dipole, pulling electron density away from the hydroxyl oxygen. This electronic tension makes the aromatic ring highly susceptible to specific nucleophilic and electrophilic transformations while maintaining a stable core structure suitable for biological interaction 2.
Regioselective Synthesis Workflow
The synthesis of 2-hydroxy-5-methyl-3-nitrobenzoic acid relies on the electrophilic aromatic substitution (nitration) of 2-hydroxy-5-methylbenzoic acid. The regiochemical outcome is entirely dictated by the synergistic directing effects of the pre-existing functional groups. The hydroxyl moiety at C-2 acts as a powerful electron-donating group via resonance (+M effect), strongly activating the ortho and para positions. With the para position (C-5) blocked by the methyl group, and the C-1 position occupied by the carboxylate, electrophilic attack by the nitronium ion (NO₂⁺) is exclusively funneled to the C-3 position.
Self-Validating Protocol: Electrophilic Nitration
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Activation of Nitrating Agent: In a round-bottom flask equipped with a magnetic stirrer and an ice bath, slowly add concentrated nitric acid (HNO₃) to concentrated sulfuric acid (H₂SO₄). Causality: The sulfuric acid acts as a superacid catalyst, protonating the nitric acid to generate the highly reactive nitronium ion (NO₂⁺) and water.
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Substrate Addition: Gradually add 2-hydroxy-5-methylbenzoic acid to the acid mixture.
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Thermal Control (Critical Step): Maintain the reaction temperature strictly below 50°C 2. Causality: The phenol ring is highly activated. Exceeding 50°C will lead to oxidative cleavage of the aromatic ring by the nitric acid and promote unselective dinitration.
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Reaction Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) until the starting material is consumed.
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Quenching & Isolation: Pour the mixture over crushed ice. The sudden shift in polarity and temperature causes the highly crystalline 2-hydroxy-5-methyl-3-nitrobenzoic acid to precipitate.
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Validation: Filter the precipitate, wash with cold distilled water to remove residual acids, and confirm purity via ¹H NMR (specifically noting the disappearance of the C-3 proton signal).
Fig 1. Step-by-step synthetic workflow and validation for regioselective nitration.
Chemical Reactivity and Downstream Derivatization
The highly functionalized nature of 2-hydroxy-5-methyl-3-nitrobenzoic acid makes it a versatile building block for downstream pharmaceutical synthesis.
Protocol: Fischer Esterification to Ethyl 2-hydroxy-5-methyl-3-nitrobenzoate
Esterification is frequently utilized to increase the lipophilicity of the compound for cellular assays.
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Dissolution: Dissolve 10 grams of 2-hydroxy-5-methyl-3-nitrobenzoic acid in 50 mL of absolute ethanol 3.
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Catalysis: Add 3 mL of concentrated sulfuric acid [[3]](). Causality: The acid protonates the carbonyl oxygen, dramatically increasing the electrophilicity of the carbonyl carbon to facilitate nucleophilic attack by the ethanol.
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Reflux: Heat the mixture under reflux conditions for several hours. The continuous removal of water (or shifting of equilibrium via excess ethanol) drives the reaction forward.
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Neutralization & Recovery: Cool the mixture and neutralize with aqueous sodium bicarbonate 3. Causality: Bicarbonate neutralizes the H₂SO₄ catalyst and deprotonates any unreacted starting acid, pulling it into the aqueous phase while the hydrophobic ethyl ester remains in the organic phase, ensuring a self-purifying workup.
Nitro Reduction
The nitro group can be reduced to an amine using reducing agents such as iron filings or tin in hydrochloric acid (Béchamp reduction) 2. This is a vital pathway for generating amino-salicylic acid derivatives, which are heavily utilized in developing targeted therapeutics.
Pharmacological Relevance & Mechanism of Action
In drug development, 2-hydroxy-5-methyl-3-nitrobenzoic acid is primarily investigated for its role as an anti-inflammatory agent 2.
Mechanistic Causality: Its structural homology to salicylic acid allows it to act as a competitive inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the biosynthesis of pro-inflammatory prostaglandins. The addition of the 5-methyl group increases the compound's hydrophobic interactions within the COX active site channel. Simultaneously, the 3-nitro group alters the pKa of the adjacent hydroxyl group and provides a strong dipole that can engage in novel hydrogen bonding or electrostatic interactions with arginine or tyrosine residues within the receptor pocket, potentially offering a modulated selectivity profile compared to traditional NSAIDs.
Fig 2. Downstream chemical derivatization and pharmacological mechanism of action.
References
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Buy 2-Hydroxy-5-methyl-3-nitrobenzoic acid (EVT-3191403) - EvitaChem. 2
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Buy Ethyl 2-hydroxy-5-methyl-3-nitrobenzoate (EVT-8554948) - EvitaChem. 3
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2-Hydroxy-5-methyl-3-nitrobenzoic acid properties - EvitaChem. 1
